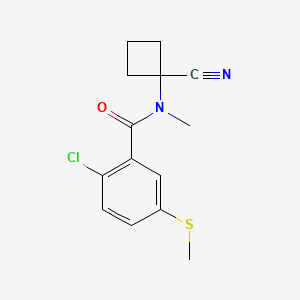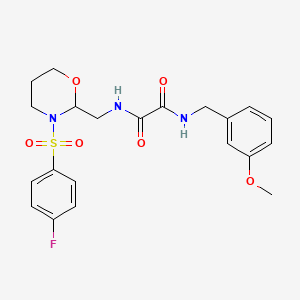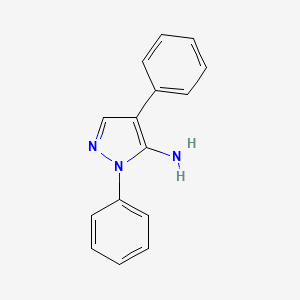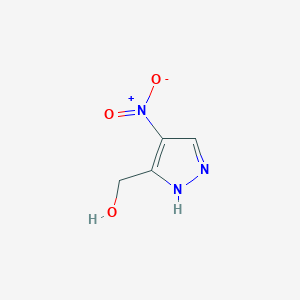![molecular formula C7H6BrF3N4 B3001522 3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile CAS No. 2309431-71-6](/img/structure/B3001522.png)
3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are structurally related to the compound , has been developed using a selective Sandmeyer reaction, providing a versatile intermediate for further functionalization . Another approach involves a four-component condensation reaction, which allows for the efficient synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, demonstrating the versatility of pyrazole chemistry . Additionally, the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been reported with high selectivity and yields, indicating the potential for a straightforward synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and diverse. X-ray crystallography has been used to determine the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, providing insights into the arrangement of atoms and the overall geometry of the molecule . Such structural analyses are crucial for understanding the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with chloroacetyl chloride to form acetamide derivatives, which can further react with 3-cyanopyridine-2-thiolates to yield hybrid molecules . These reactions highlight the reactivity of the amino and nitrile groups present in pyrazole derivatives, which can be exploited to synthesize a wide range of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as trifluoromethyl groups can significantly affect the compound's properties, such as solubility, boiling point, and stability. For example, the synthesis of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles in aqueous media without a catalyst suggests that certain pyrazole derivatives can be soluble in water and can be synthesized under environmentally benign conditions . These properties are essential for the practical application of these compounds in various industries.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Synthesis Techniques : The synthesis of pyrazole derivatives, including 3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile, involves the reaction of acrylonitriles with hydrazines. This method provides a convenient route to novel pyrazole-4-carbonitriles with potential biological properties (H. Mcfadden & J. Huppatz, 1991).
Anticancer Properties : Compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, including derivatives of pyrazole-4-carbonitrile, have shown potential in anticancer activities. Their structure and biological activities suggest their potential as novel therapeutic agents (N. Metwally, F. M. Abdelrazek & S. Eldaly, 2016).
Antimicrobial Applications
- Antimicrobial Properties : Novel pyrazole-4-carbonitrile derivatives have been synthesized and characterized for their potential as antimicrobial agents. The compounds’ structures were confirmed by spectroscopic analyses, and they have been evaluated for antimicrobial activities (Amal Al‐Azmi & H. Mahmoud, 2020).
Electronic and Spectral Properties
- Electronic and Spectral Enhancement : A pyrazole derivative, closely related to 3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile, has shown interesting electronic properties and spectral enhancement when adsorbed with fullerene. This indicates potential applications in materials science and nanotechnology (Study, 2022).
Propiedades
IUPAC Name |
3-amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N4/c1-3(7(9,10)11)15-5(8)4(2-12)6(13)14-15/h3H,1H3,(H2,13,14)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEVHRUTBUQZAF-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1C(=C(C(=N1)N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)N1C(=C(C(=N1)N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3001441.png)

![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3001445.png)

![2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B3001448.png)
![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3001450.png)


![3-(2-chlorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3001454.png)


![N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3001459.png)